An In-depth Technical Guide to Fmoc-Trp(Mts)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis
An In-depth Technical Guide to Fmoc-Trp(Mts)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and utilization of Nα-Fmoc-N-in-(mesitylene-2-sulfonyl)-L-tryptophan (Fmoc-Trp(Mts)-OH), a key building block in solid-phase peptide synthesis (SPPS). This document details its physical and chemical characteristics, provides protocols for its use, and illustrates the underlying chemical principles through logical diagrams.
Core Chemical and Physical Properties
Fmoc-Trp(Mts)-OH is a derivative of the amino acid tryptophan, featuring two critical protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the acid-labile mesitylene-2-sulfonyl (Mts) group on the indole nitrogen of the side chain. This orthogonal protection scheme is fundamental to its application in Fmoc-based SPPS.
A summary of its key quantitative properties is presented in Table 1.
Table 1: Chemical and Physical Properties of Fmoc-Trp(Mts)-OH
| Property | Value | Reference |
| Molecular Formula | C₃₅H₃₂N₂O₆S | [1][2] |
| Molecular Weight | 608.7 g/mol | [1] |
| CAS Number | 2411558-15-9 | [2] |
| Appearance | White to off-white powder/crystal | Inferred from similar compounds |
| Purity (Typical) | ≥97% (HPLC) | [2] |
| Storage Conditions | Keep cool and dry, protect from light | [2] |
Chemical Structure and Functionality
The structure of Fmoc-Trp(Mts)-OH is tailored for its role in the stepwise assembly of peptides.
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L-Tryptophan Core: Provides the fundamental amino acid structure. The indole side chain of tryptophan is susceptible to modification under acidic conditions used during peptide synthesis, necessitating protection.
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Fmoc (9-Fluorenylmethyloxycarbonyl) Group: Protects the α-amino group. Its key feature is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This allows for its selective removal at each cycle of peptide synthesis without disturbing acid-labile side-chain protecting groups.
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Mts (Mesitylene-2-sulfonyl) Group: Protects the indole nitrogen of the tryptophan side chain. The Mts group is a sulfonyl-based protecting group that is stable to the basic conditions used for Fmoc removal but is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support. This prevents unwanted side reactions, such as alkylation of the indole ring, during synthesis.
The orthogonal nature of the Fmoc and Mts protecting groups is the cornerstone of the Fmoc/tBu synthesis strategy, allowing for the selective deprotection and sequential elongation of the peptide chain.
Caption: Structural components of Fmoc-Trp(Mts)-OH.
Experimental Protocols in Solid-Phase Peptide Synthesis
The use of Fmoc-Trp(Mts)-OH in SPPS follows a cyclical process of deprotection, coupling, and washing. The final step involves the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups.
General Fmoc-SPPS Cycle
The iterative process for elongating the peptide chain is illustrated below. This cycle is repeated for each amino acid to be incorporated into the sequence.
Caption: General workflow for one cycle of Fmoc-SPPS.
Protocol for Fmoc Deprotection:
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Swell the peptide-resin in DMF.
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Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature to remove the Fmoc group.
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Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
Protocol for Amino Acid Coupling:
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In a separate vessel, pre-activate the Fmoc-Trp(Mts)-OH (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in DMF.
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Add the activated amino acid solution to the deprotected peptide-resin.
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Allow the coupling reaction to proceed for 1-2 hours at room temperature.
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Monitor the completion of the reaction using a qualitative test such as the Kaiser test.
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Wash the resin with DMF to remove excess reagents and byproducts.
Final Cleavage and Mts Deprotection
The Mts group, being a sulfonyl-based protecting group, is susceptible to causing side reactions with the electron-rich indole ring of tryptophan upon its cleavage. Therefore, a carefully selected cleavage cocktail containing scavengers is essential.
Protocol for Cleavage and Mts Deprotection:
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After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
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Prepare a fresh cleavage cocktail. A common and effective cocktail for peptides containing arginine (with sulfonyl protecting groups) and tryptophan is "Reagent R" or a similar mixture.[4]
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Reagent R Composition: 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol (EDT), and 2% anisole.[4] Thioanisole and EDT act as scavengers to trap the reactive species generated during the cleavage of the Mts group, thus preventing the modification of the tryptophan side chain.
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Add the cleavage cocktail to the dried peptide-resin (approximately 10-15 mL per gram of resin).[4]
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Stir the mixture at room temperature for 2-4 hours. The exact time may need to be optimized depending on the peptide sequence.
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Wash the resin with a small amount of fresh TFA.
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Precipitate the crude peptide by adding the combined filtrates to cold diethyl ether.
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Isolate the precipitated peptide by centrifugation and decantation.
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Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
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Dry the crude peptide under vacuum.
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Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Orthogonal Protection Strategy
The use of Fmoc-Trp(Mts)-OH is a prime example of an orthogonal protection strategy, which is fundamental to the success of modern peptide synthesis. This strategy allows for the selective removal of one type of protecting group while others remain intact, enabling the precise and controlled assembly of the peptide chain.
Caption: Logic of the orthogonal protection strategy in Fmoc-SPPS.
This diagram illustrates that the Fmoc group can be selectively removed with a base to allow for chain elongation, while the Mts and other acid-labile side-chain protecting groups remain attached. The final step involves the use of a strong acid to simultaneously cleave the peptide from the resin and remove all the side-chain protecting groups, including Mts.
Conclusion
Fmoc-Trp(Mts)-OH is a vital reagent for the incorporation of tryptophan into peptides via Fmoc-based solid-phase peptide synthesis. Its orthogonal protection scheme, with the base-labile Fmoc group and the acid-labile Mts group, allows for the efficient and controlled synthesis of complex peptides. The successful use of this compound, particularly in the final deprotection step, hinges on the use of appropriate scavenger cocktails to prevent side reactions with the sensitive tryptophan indole nucleus. The protocols and principles outlined in this guide provide a solid foundation for researchers and professionals in the field of peptide chemistry and drug development.
